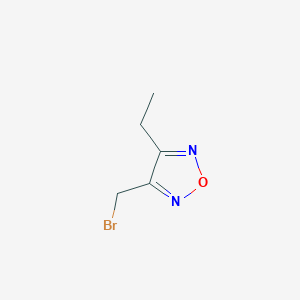

3-(Bromomethyl)-4-ethyl-1,2,5-oxadiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(Bromomethyl)-4-ethyl-1,2,5-oxadiazole is a heterocyclic organic compound that features a five-membered ring containing nitrogen and oxygen atoms

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-4-ethyl-1,2,5-oxadiazole typically involves the bromination of a precursor compound. One common method is the bromination of 4-ethyl-1,2,5-oxadiazole using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems for precise control of reaction conditions, including temperature, pressure, and reagent addition.

化学反応の分析

General Reactivity of Brominated Oxadiazoles

Brominated oxadiazoles typically undergo nucleophilic substitution or coupling reactions due to the electrophilic nature of the bromine atom. For example:

-

Nucleophilic substitution with amines, alcohols, or carboxylates to form ethers, esters, or amine derivatives .

-

Cross-coupling reactions (e.g., Suzuki, Heck) for aryl or alkyl chain extensions .

Substitution Reactions of 2,5-Bis(bromomethyl)-1,3,4-oxadiazole (3a)

While not the exact compound, 3a (a 1,3,4-oxadiazole analog) demonstrates reactivity patterns that may parallel 1,2,5-oxadiazole derivatives:

Table 1: Reaction Conditions for 3a with Diethyl Iminodiacetate (5a)

| Entry | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 11 | K₂CO₃ | CH₃CN | 25 | 24 | 23 |

| 12 | K₂CO₃ | CH₃CN | 60 | 6 | 91 |

Key findings :

Hydrolysis of Substituted Oxadiazoles

Post-substitution hydrolysis of esters to carboxylic acids is a common step:

textExample: Synthesis of 2,2′,2″,2‴-(((1,3,4-oxadiazole-2,5-diyl)bis(methylene))bis(azanetriyl))tetraacetic acid (**7b**) 1. Dissolve ester intermediate (**6b**) in methanol/water. 2. Add NaOH (1.8 mmol) and heat at 50°C for 1 h. 3. Neutralize with HCl and recrystallize from methanol[1].

Limitations and Challenges

-

Regioselectivity : Reactions at brominated positions may compete with oxadiazole ring opening under harsh conditions .

-

Steric effects : Bulky substituents (e.g., ethyl groups) could hinder nucleophilic attack .

Table 2: Yields for Substitution Reactions with Different Nitriles

| Nitrile (R) | Product | Yield (%) |

|---|---|---|

| CH₃CN | 3-Benzoyl-5-methyl-1,2,4-oxadiazole | 95 |

| C₂H₅CN | 3-Benzoyl-5-ethyl-1,2,4-oxadiazole | 95 |

| C₃H₇CN | 3-Benzoyl-5-propyl-1,2,4-oxadiazole | 44 |

Recommendations for Further Study

科学的研究の応用

Synthesis of 3-(Bromomethyl)-4-ethyl-1,2,5-oxadiazole

The synthesis of this compound can be accomplished through various methods that typically involve the reaction of ethyl oxadiazole derivatives with bromomethylating agents. The resulting compound exhibits unique structural features that contribute to its biological activity. For example, the presence of the bromomethyl group enhances its reactivity and potential for further functionalization.

Antimicrobial Properties

Research indicates that oxadiazole derivatives, including this compound, demonstrate significant antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi. For instance, derivatives containing oxadiazole rings have been tested against pathogens such as Escherichia coli and Staphylococcus aureus, showing promising results in both antibacterial and antifungal assays .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vivo studies involving carrageenan-induced paw swelling in rats have demonstrated that certain derivatives exhibit anti-inflammatory effects comparable to standard drugs like Indomethacin. The modifications in the oxadiazole structure play a crucial role in enhancing these effects .

Analgesic Activity

In addition to anti-inflammatory properties, some derivatives have been assessed for analgesic activity. Comparative studies have shown that these compounds can provide pain relief similar to widely used analgesics such as Acetylsalicylic acid .

Herbicidal and Insecticidal Activity

Compounds based on the oxadiazole structure have been identified as potential herbicides and insecticides. Their effectiveness in agricultural settings stems from their ability to disrupt biological processes in pests and weeds . The unique chemical properties of this compound may enhance its efficacy as a plant protection agent.

Case Studies and Research Findings

作用機序

The mechanism of action of 3-(Bromomethyl)-4-ethyl-1,2,5-oxadiazole involves its interaction with biological molecules. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological effects such as enzyme inhibition or DNA modification. The oxadiazole ring may also interact with specific molecular targets, influencing cellular pathways and processes .

類似化合物との比較

Similar Compounds

- 3-(Chloromethyl)-4-ethyl-1,2,5-oxadiazole

- 3-(Iodomethyl)-4-ethyl-1,2,5-oxadiazole

- 4-Ethyl-1,2,5-oxadiazole

Uniqueness

3-(Bromomethyl)-4-ethyl-1,2,5-oxadiazole is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro- and iodo- analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in synthesis and research .

生物活性

3-(Bromomethyl)-4-ethyl-1,2,5-oxadiazole is a heterocyclic organic compound characterized by its unique five-membered ring structure that includes nitrogen and oxygen atoms. This compound has garnered significant attention in medicinal chemistry due to its diverse biological activities, such as antibacterial, anticancer, and anticonvulsant properties. This article explores the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C5H7BrN2O with a molecular weight of approximately 191.02 g/mol. The presence of the bromomethyl group at the 3-position enhances its reactivity, making it a valuable intermediate for further chemical modifications and drug development.

Antibacterial Activity

Research indicates that derivatives of this compound exhibit significant antibacterial properties. Studies have reported effective activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria. The mechanism of action typically involves interference with bacterial cellular processes.

Table 1: Antibacterial Activity of this compound Derivatives

| Compound Derivative | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Derivative A | S. aureus | 1.56 µg/mL |

| Derivative B | E. coli | 0.78 µg/mL |

| Derivative C | Pseudomonas aeruginosa | 2.00 µg/mL |

These findings suggest that the oxadiazole ring plays a crucial role in enhancing the antibacterial potency of these compounds .

Anticancer Activity

The potential anticancer properties of this compound have also been explored. Compounds containing the oxadiazole moiety have shown promise as anticancer agents by inhibiting tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Anticancer Effects

In a study conducted by Dhumal et al., several oxadiazole derivatives were synthesized and tested for their anticancer activity against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines. The most potent derivatives exhibited significant cytotoxic effects with IC50 values in the low micromolar range .

The biological activity of this compound is attributed to its ability to interact with specific biological targets within cells. The compound's mechanism often involves:

- Inhibition of Enzymatic Activity : Compounds containing oxadiazole rings have been shown to inhibit key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.

- Disruption of Cellular Processes : The interference with DNA replication and protein synthesis pathways has been noted as a significant mechanism through which these compounds exert their biological effects .

特性

IUPAC Name |

3-(bromomethyl)-4-ethyl-1,2,5-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN2O/c1-2-4-5(3-6)8-9-7-4/h2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQAOBRQJQLIIIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NON=C1CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。